2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the benzyloxy group and the naphthalenyl moiety enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Benzyloxy Naphthalene Intermediate
Starting Materials: 2-naphthol and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: 2-naphthol is reacted with benzyl bromide to form 6-(benzyloxy)naphthalene.
-
Formation of the Boronic Ester
Starting Materials: 6-(Benzyloxy)naphthalene and bis(pinacolato)diboron.
Catalyst: A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).
Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Procedure: The intermediate 6-(benzyloxy)naphthalene is coupled with bis(pinacolato)diboron in the presence of the palladium catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Substitution: The naphthalenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Aldehydes and Carboxylic Acids: Formed through oxidation of the benzyloxy group.
Substituted Naphthalenes: Formed through electrophilic aromatic substitution.
Scientific Research Applications
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in scientific research due to its versatility:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of drug candidates.
Material Science: In the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: For the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Chemical Biology: As a tool for the modification of biomolecules, enabling the study of biological processes and pathways.
Mechanism of Action
The primary mechanism of action for 2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling.
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Similar structure but without the benzyloxy group.
2-(Benzyloxy)phenylboronic Acid: Contains a benzyloxy group but differs in the boronic acid moiety.
Uniqueness
2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the benzyloxy group and the naphthalenyl moiety, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-phenylmethoxynaphthalen-2-yl)-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-22(2)23(3,4)27-24(26-22)20-12-10-19-15-21(13-11-18(19)14-20)25-16-17-8-6-5-7-9-17/h5-15H,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJOREZPMMEFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.